N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Description
Properties
Molecular Formula |
C18H14N6O2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide |
InChI |
InChI=1S/C18H14N6O2/c25-18(20-11-14-5-1-2-9-19-14)13-4-3-6-15(10-13)26-17-8-7-16-22-21-12-24(16)23-17/h1-10,12H,11H2,(H,20,25) |
InChI Key |
QALYFASPHITPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=CC=C2)OC3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
A halogenated triazolopyridazine derivative (e.g., 6-chloro-triazolo[4,3-b]pyridazine) reacts with 3-hydroxybenzoic acid under basic conditions. In a typical procedure, 6-chloro-triazolopyridazine (1.0 equiv) and 3-hydroxybenzoic acid (1.2 equiv) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.5 equiv) at 80–100°C for 12–24 hours. The reaction proceeds via SNAr mechanism, facilitated by the electron-deficient nature of the triazolopyridazine ring.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–75% (hypothetical) |
| Reaction Temperature | 90°C |
| Solvent | DMF |
Mitsunobu Coupling
For substrates lacking sufficient activation, the Mitsunobu reaction offers an alternative. Here, 6-hydroxytriazolopyridazine (1.0 equiv) and 3-hydroxybenzoic acid (1.1 equiv) react with diisopropyl azodicarboxylate (DIAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C to room temperature. This method avoids harsh bases but requires anhydrous conditions.
The benzoic acid intermediate undergoes amidation to install the pyridin-2-ylmethyl group. Carbodiimide-mediated coupling is the most cited approach:
HATU-Mediated Activation
3-(Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid (1.0 equiv) is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF for 30 minutes. Pyridin-2-ylmethylamine (1.1 equiv) is then added, and the mixture stirs at room temperature for 12 hours. Purification via silica gel chromatography yields the final product.
Optimization Insights:
- Excess amine (1.5 equiv) improves yields to ~80% (hypothetical)
- Lower temperatures (0–5°C) reduce side-product formation
Acid Chloride Route
The benzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) at reflux to form the acyl chloride, which reacts with pyridin-2-ylmethylamine (1.2 equiv) in dichloromethane (DCM) at 0°C. This method avoids coupling agents but requires careful handling of moisture-sensitive intermediates.
Alternative Route: Convergent Synthesis
To minimize step count, a convergent strategy couples pre-formed fragments:
Triazolopyridazine-Phenol Coupling
6-Hydroxytriazolopyridazine (1.0 equiv) reacts with 3-(bromomethyl)benzoic acid (1.1 equiv) using cesium carbonate (2.0 equiv) in acetonitrile at 60°C. After ether formation, the benzoic acid is amidated as described in Section 2.
Advantages:
- Reduces purification steps
- Enables parallel synthesis of intermediates
Challenges and Mitigation Strategies
Steric Hindrance
The ortho-substituted pyridine in the benzamide moiety creates steric constraints during amidation. Using bulky bases (e.g., DIPEA over triethylamine) improves reaction efficiency.
Solubility Issues
The triazolopyridazine core exhibits limited solubility in non-polar solvents. Mixed solvent systems (e.g., DMF/THF 1:1) enhance reagent compatibility.
Characterization and Quality Control
Critical analytical data for the final product includes:
Hypothetical Spectroscopic Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, triazole), 8.45 (d, J = 4.8 Hz, 1H, pyridine), 7.85–7.30 (m, 7H, aromatic), 4.75 (d, J = 5.6 Hz, 2H, CH2)
- HPLC Purity: ≥95% (C18 column, 0.1% TFA in H2O/MeCN gradient)
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Loss of Thrombin Inhibition, Gain in Antiproliferative Activity
Replacing the benzamidine group in compound 1 with a [1,2,4]triazolo[4,3-b]pyridazine moiety (derivatives 14–17) abolished thrombin inhibitory and fibrinogen receptor antagonism. However, ester derivatives (R2 = Et) exhibited antiproliferative effects against human umbilical vein endothelial cells (HUVEC) and tumor cells, with IC50 values ranging from 1.5–3.2 μM . This highlights a trade-off between antithrombotic and anticancer activities driven by structural modifications.
Role of Fluorine Substitutions
Fluorine substitutions at the benzyl group (R1) significantly influenced potency. For instance, compound 12c (3,5-difluoro substitution) showed enhanced antiproliferative activity (IC50 = 1.5 μM) compared to 12b (4-fluoro; IC50 = 2.8 μM), suggesting that electron-withdrawing groups at meta/para positions improve binding to cellular targets involved in proliferation .
Methylation and Antimicrobial Activity
In contrast to antiproliferative derivatives, N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide analogs demonstrated moderate antimicrobial activity. This divergence underscores the impact of substituents on the triazolopyridazine ring: methylation at the 6-position (vs. oxy-benzamide linkage) may favor interactions with microbial enzymes over human cellular targets .
Pharmacological Selectivity and SAR Insights
- Ester vs. Free Acid Forms : Ester derivatives (R2 = Et) consistently outperformed their free acid counterparts (R2 = H) in antiproliferative assays, likely due to enhanced cell membrane permeability .
- Triazolo-pyridazine vs. Benzamidine: The triazolopyridazine moiety eliminates the basicity of benzamidine, reducing interactions with thrombin’s anion-binding exosite but enabling novel interactions with kinases or growth factor receptors .
Biological Activity
N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.35 g/mol. The compound features a pyridine moiety linked to a triazolo-pyridazine unit through a benzamide structure, which is crucial for its biological activity.
Research indicates that compounds similar to this compound exhibit inhibitory activity against various kinases and enzymes involved in cell signaling pathways. For instance:
- c-Met Kinase Inhibition : Some derivatives have shown significant inhibitory effects on c-Met kinase, which is implicated in cancer progression. A related compound demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating strong potential for anti-cancer applications .
Antitubercular Activity
In vitro studies have evaluated the anti-tubercular activity of related compounds. For example, certain benzamide derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The promising results suggest that structural modifications can enhance efficacy.
Cytotoxicity Profiles
The cytotoxicity of this compound has been assessed using human embryonic kidney cells (HEK-293). Most active compounds demonstrated low toxicity levels, reinforcing their potential as therapeutic agents .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound. For instance:
| Substituent | Effect on Activity |
|---|---|
| Pyridine moiety | Essential for binding to target enzymes |
| Triazole ring | Enhances inhibitory potency |
| Benzamide linkage | Critical for cellular uptake and efficacy |
Case Studies
- Inhibition of Cancer Cell Lines : A study on triazolo-pyridazine derivatives showed significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating effective inhibition .
- Anti-inflammatory Properties : Some derivatives have also exhibited anti-inflammatory effects by inhibiting nitric oxide production in response to lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
